molecular formula C10H10N2OS B4763336 2-benzyl-5-(methylthio)-1,3,4-oxadiazole

2-benzyl-5-(methylthio)-1,3,4-oxadiazole

Cat. No.: B4763336
M. Wt: 206.27 g/mol
InChI Key: QNQGNJZJOMENGJ-UHFFFAOYSA-N
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Description

2-Benzyl-5-(methylthio)-1,3,4-oxadiazole is a chemical compound featuring the privileged 1,3,4-oxadiazole heterocyclic scaffold, which is recognized as a versatile bioisostere for carboxylic acids, esters, and carboxamides in medicinal chemistry . This scaffold is of significant interest in early-stage drug discovery, particularly in the development of anticancer agents. Derivatives of 1,3,4-oxadiazole have been demonstrated to exhibit potent antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes such as deoxyhypusine synthase (DHPS) , thymidylate synthase , and histone deacetylase (HDAC) . For instance, closely related 2-benzyl-1,3,4-oxadiazole compounds have been designed as novel allosteric DHPS inhibitors, showing superior enzymatic inhibition (IC50 = 0.07 μM) and marked anti-proliferative activity against melanoma cell lines, in addition to suppressing cell migration and invasion in vitro . The structure-activity relationship (SAR) of these compounds indicates that lipophilic substitutions, such as the benzyl and methylthio groups present in this molecule, can facilitate transport through biological membranes and enhance interactions with hydrophobic enzyme pockets, thereby improving pharmacological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this compound with care, following all appropriate safety protocols for laboratory chemicals. The product is typically supplied under controlled, cold-chain conditions to ensure stability, and it is recommended to store it sealed in a dry environment, preferably at freezer temperatures (under -20°C) .

Properties

IUPAC Name

2-benzyl-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-14-10-12-11-9(13-10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQGNJZJOMENGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H10_{10}N2_2OS
  • Molecular Weight : 206.268 g/mol
  • Chemical Structure : The oxadiazole ring contributes to the compound's biological activity by providing metabolic stability and the ability to interact with various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 2-benzyl-5-(methylthio)-1,3,4-oxadiazole derivatives against a range of pathogens:

  • Antibacterial Activity : Research indicates that oxadiazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) as low as 10.8 μM against Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
  • Antifungal and Antitubercular Properties : In addition to antibacterial effects, oxadiazoles have been evaluated for antifungal activity against species such as Candida albicans. Some derivatives also demonstrate potent antitubercular activity against Mycobacterium tuberculosis, showing inhibition percentages exceeding 90% at specific concentrations .
Activity TypePathogen/TargetMIC/Effectiveness
AntibacterialStaphylococcus aureus10.8 μM
AntifungalCandida albicansEffective at low concentrations
AntitubercularMycobacterium tuberculosis>90% inhibition

Anticancer Activity

The anticancer properties of this compound are noteworthy:

  • Mechanism of Action : Compounds in the oxadiazole class have been shown to inhibit telomerase activity in cancer cell lines, which is crucial for cancer cell proliferation. For example, some derivatives exhibit IC50_{50} values as low as 1.18 µM against various cancer cell lines including HEPG2 and MCF7 .
  • Case Studies : In a study by Salahuddin et al., various oxadiazole derivatives were screened for anticancer activity, revealing significant growth inhibition in CNS and renal cancer cell lines . Another study highlighted that specific oxadiazole derivatives demonstrated GI50_{50} values below 10 µM across multiple cancer types, indicating broad-spectrum anticancer potential .
Cancer TypeCompound TestedIC50_{50} Value
Liver (HEPG2)Oxadiazole Derivative1.18 µM
CNS2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazoleSignificant growth inhibition
RenalVarious OxadiazolesGI50_{50} < 10 µM

Comparison with Similar Compounds

Electronic Effects :

  • Methylthio (-SCH₃) : Electron-donating via sulfur’s lone pairs, enhancing nucleophilicity at position 5 .
  • Benzyl vs.
  • Nitrophenyl/Chlorophenyl : Electron-withdrawing groups may enhance interactions with electron-rich biological targets (e.g., neurotransmitter receptors) .

Table 1: Pharmacological Profiles of Selected Analogs

Compound Name Biological Activity Potency/Findings Reference
This compound Anticonvulsant (inferred) Structural similarity to anticonvulsant analogs
2-{2-[(2-Fluorobenzyl)thio]phenyl}-5-(methylthio)-1,3,4-oxadiazole Anticonvulsant Significant activity in rodent models
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole CNS depressant 80% reduction in motor activity at 50 mg/kg
2-Amino-5-phenyl-1,3,4-oxadiazole Antibacterial/Antifungal Moderate inhibition of S. aureus and C. albicans
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-thiol Not reported Methoxy group improves solubility

Key Observations :

  • Anticonvulsant Activity : Fluorine substitution (e.g., 2-fluorobenzyl) enhances activity compared to unsubstituted benzyl, likely due to improved target affinity .
  • CNS Depressant Effects : Nitro and chloro substituents at position 5 and 2, respectively, show synergistic effects in CNS modulation .
  • Antimicrobial Activity: Amino substituents (e.g., -NH₂) at position 2 correlate with broader-spectrum antimicrobial action .

Physicochemical Properties

  • Solubility: Methylthio and benzyl groups increase lipophilicity, limiting aqueous solubility. Methoxy or amino substituents improve solubility .
  • Melting Points: Electron-withdrawing groups (e.g., -NO₂) correlate with higher melting points due to crystalline stability .

Q & A

Q. What are the most reliable synthetic routes for 2-benzyl-5-(methylthio)-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of hydrazides with carbon disulfide or thiolating agents. For example, hydrazide precursors (e.g., benzyl-substituted hydrazides) react with carbon disulfide under alkaline conditions (e.g., KOH in ethanol) to form the oxadiazole-thiol intermediate, followed by alkylation with methyl iodide to introduce the methylthio group . Key factors include:

  • Temperature : Reflux conditions (70–90°C) improve cyclization efficiency.
  • Catalysts : Alkali bases (e.g., NaOH) enhance nucleophilic substitution during alkylation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor thiol-alkylation reactions .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., benzyl protons at δ 4.2–4.5 ppm, methylthio at δ 2.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=N (1630–1680 cm1^{-1}) and C-S (650–750 cm1^{-1}) validate the oxadiazole core .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 263 for C10H _{10}H _{9}N$ _{3}OS) confirm molecular weight .

Q. How does the methylthio group influence the compound’s physicochemical properties?

The methylthio (-SCH3 _3) group enhances lipophilicity (logP ~2.8), improving membrane permeability. It also stabilizes the oxadiazole ring via electron-donating effects, as shown in comparative studies of substituted oxadiazoles .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., disulfide formation) during methylthio group introduction?

  • Reducing agents : Use NaBH4_4 or TCEP to prevent oxidation of thiol intermediates to disulfides .
  • Inert atmosphere : Nitrogen purging minimizes oxidative side reactions .
  • Stepwise alkylation : Sequential addition of methyl iodide at 0–5°C reduces polysubstitution .

Q. What biochemical pathways are modulated by this compound in antimicrobial studies?

The compound inhibits bacterial enoyl-ACP reductase (FabI) and fungal cytochrome P450 lanosterol 14α-demethylase, disrupting lipid biosynthesis. For example, MIC values against Staphylococcus aureus (8 µg/mL) correlate with FabI binding affinity (Kd_d = 12 nM) .

Q. How do computational models (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • DFT calculations : Reveal nucleophilic attack susceptibility at the oxadiazole C2 position (LUMO energy = -1.8 eV) .
  • Docking simulations : Predict strong binding to EGFR kinase (binding energy = -9.2 kcal/mol) via π-π stacking with benzyl and hydrogen bonding with methylthio .

Q. What structural modifications enhance bioactivity while maintaining low cytotoxicity?

  • Substituent engineering : Replacing benzyl with 4-fluorobenzyl improves antiproliferative activity (IC50_{50} = 1.2 µM vs. HeLa cells) without increasing cytotoxicity (Selectivity Index >10) .
  • Heterocycle fusion : Adding a pyridine ring (e.g., 5-(pyridin-4-yl) substitution) enhances solubility and target specificity .

Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial efficacy: How to validate activity across studies?

Variations arise from differences in:

  • Assay protocols : Broth microdilution vs. agar diffusion (e.g., ±20% MIC variance) .
  • Bacterial strains : Methicillin-resistant S. aureus (MRSA) shows higher resistance (MIC = 32 µg/mL) compared to standard strains .
  • Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. Conflicting computational predictions vs. experimental binding How to reconcile?

  • Force field limitations : AMBER vs. CHARMM parameters may overestimate hydrophobic interactions .
  • Solvent effects : Include explicit water molecules in docking simulations to improve accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-5-(methylthio)-1,3,4-oxadiazole
Reactant of Route 2
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2-benzyl-5-(methylthio)-1,3,4-oxadiazole

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